1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one
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Overview
Description
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one is a synthetic organic compound that features a unique structure combining an oxazole ring with a phenylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one typically involves the formation of the oxazole ring followed by its attachment to the phenylbutanone moiety. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the phenylbutanone moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylbutanone moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2: This compound shares a similar structural motif with an oxazole ring.
1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: Another compound with a similar heterocyclic structure.
1,3-Dimethylbenzimidazole: A related compound with a different heterocyclic core but similar functional groups.
Uniqueness
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one is unique due to its specific combination of an oxazole ring with a phenylbutanone backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
497930-80-0 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one |
InChI |
InChI=1S/C21H23NO2/c1-4-18(23)19(15-10-6-5-7-11-15)16-12-8-9-13-17(16)20-22-21(2,3)14-24-20/h5-13,19H,4,14H2,1-3H3 |
InChI Key |
HGLKMXIISOKUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2C3=NC(CO3)(C)C |
Origin of Product |
United States |
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